molecular formula C10H11Cl2N3O2 B8428442 2-Piperazino-4,5-dichloronitrobenzene

2-Piperazino-4,5-dichloronitrobenzene

Cat. No. B8428442
M. Wt: 276.12 g/mol
InChI Key: RWENNIBLLPUQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05212042

Procedure details

68 g (0.3 mol) of 2,4,5-Trichloronitrobenzene and 77.4 g (0.9 mol) of piperazine were stirred in 100 ml of a dimethylformamide in the presence of 31 g of anhydrous potassium carbonate for one hour at a room temperature of 25° C. to 40° C. and then for one hour at 70° to 80° C. to obtain 49.5 g of 2-piperazino-4,5-dichloronitrobenzene. This compound was reacted with 2-ethylhexanoyl chloride in a solvent of acetonitrile in the presence of pyridine to obtain 2-[N-(2-hexanoyl)piperazino]-4,5-dichloronitrobenzene.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
77.4 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[N:13]1([C:2]2[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][C:3]=2[N+:10]([O-:12])=[O:11])[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)[N+](=O)[O-]
Name
Quantity
77.4 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
31 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=C(C=C(C(=C1)Cl)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 49.5 g
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.